molecular formula C20H18FN3O3S B2836314 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide CAS No. 899945-23-4

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

Cat. No.: B2836314
CAS No.: 899945-23-4
M. Wt: 399.44
InChI Key: ICKVEGADFAUZCR-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide” is a chemical compound with the linear formula C23H20FN5O2S . It has a molecular weight of 449.511 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Computational and Pharmacological Potential

A study focused on the computational and pharmacological potential of novel derivatives, including 1,3,4-oxadiazole and pyrazole compounds, showcasing their applications in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This demonstrates a comprehensive approach to evaluating related compounds for diverse biological activities, suggesting a potential framework for assessing the compound (Faheem, 2018).

Coordination Complexes and Antioxidant Activity

Another study explored the synthesis and characterization of pyrazole-acetamide derivatives, leading to the creation of Co(II) and Cu(II) coordination complexes. These complexes were evaluated for their antioxidant activities, illustrating the significance of chemical structure in modulating biological properties, which could be relevant for similar compounds (Chkirate et al., 2019).

Anticancer Evaluation

Research on 4-arylsulfonyl-1,3-oxazoles evaluated their anticancer activities against various cancer cell lines, highlighting the importance of molecular design in targeting specific cancer types. This indicates the potential research direction for related sulfanyl acetamide derivatives in cancer therapeutics (Zyabrev et al., 2022).

Cytotoxic Activity of Sulfonamide Derivatives

A study on novel sulfonamide derivatives assessed their cytotoxic activities against breast and colon cancer cell lines, underlining the role of chemical modifications in enhancing anticancer efficacy. This suggests a possible application area for sulfanyl acetamide-based compounds in developing new anticancer agents (Ghorab et al., 2015).

Synthesis and Antimicrobial Evaluation

The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties for antimicrobial applications was investigated, showcasing the versatility of sulfanyl acetamides in synthesizing compounds with potential antimicrobial properties (Darwish et al., 2014).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-2-27-17-9-7-16(8-10-17)24-12-11-22-19(20(24)26)28-13-18(25)23-15-5-3-14(21)4-6-15/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKVEGADFAUZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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